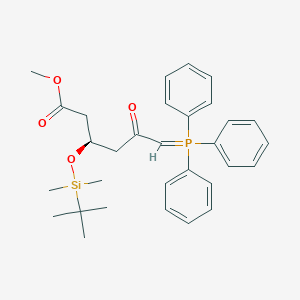

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate

Description

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate (CAS: 147118-35-2) is a specialized organic compound with the molecular formula C₃₁H₃₉O₄PSi and a molecular weight of 534.70 g/mol . It is primarily utilized as a key intermediate in the synthesis of statins, particularly rosuvastatin, a cholesterol-lowering drug. The compound features:

- A tert-butyldimethylsilyl (TBDMS) protecting group, which enhances stability during synthetic reactions.

- A triphenylphosphoranylidene moiety, enabling Wittig or Horner-Wadsworth-Emmons reactions for carbon-carbon bond formation .

- A methyl ester group, facilitating solubility in organic solvents like acetonitrile during reflux conditions .

Its role in pharmaceutical synthesis is underscored by its inclusion in impurity reference standards for antihyperlipidemic drugs . High-performance liquid chromatography (HPLC) methods have been developed to ensure its purity, critical for maintaining synthetic efficiency .

Properties

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39O4PSi/c1-31(2,3)37(5,6)35-26(23-30(33)34-4)22-25(32)24-36(27-16-10-7-11-17-27,28-18-12-8-13-19-28)29-20-14-9-15-21-29/h7-21,24,26H,22-23H2,1-6H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFANOWXMJEZDI-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39O4PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114586 | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-35-2 | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, methyl ester, (3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, also known by its CAS number 147118-35-2, is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C31H39O4PSi

- Molecular Weight : 534.70 g/mol

- Structure : The compound features a phosphoranylidene group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its phosphoranylidene moiety, which can interact with various biological targets. Phosphorus-containing compounds often exhibit unique mechanisms that can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activities

-

Antioxidant Properties :

- Preliminary studies suggest that similar compounds with phosphoranylidene structures exhibit antioxidant activity, which may protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antitumor Activity :

- Cardiovascular Effects :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of phosphoranylidene compounds similar to methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate using DPPH radical scavenging assays. Results indicated significant scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7) using the MTT assay method. The results demonstrated that the compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Data Summary Table

Scientific Research Applications

Organic Synthesis

Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate is used as a reagent in organic synthesis. Its phosphoranylidene moiety can facilitate various reactions, such as:

- Michael Addition Reactions : It can act as a Michael acceptor due to the electrophilic nature of the phosphoranylidene group, allowing for the formation of carbon-carbon bonds.

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing phosphine oxides or phosphonium salts .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as an intermediate for pharmaceuticals. Its structural features allow it to be involved in:

- Drug Development : It is noted for its role in synthesizing intermediates for drugs like rosuvastatin, a cholesterol-lowering medication. The ability to modify the silyloxy and phosphoranylidene groups can lead to variations that enhance bioactivity or reduce side effects .

- Bioactive Compound Synthesis : The compound's reactivity makes it suitable for developing bioactive compounds that could be used in treating various diseases.

Material Science

The unique properties of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate also make it relevant in material science:

- Silicone-Based Materials : Its silyloxy group allows incorporation into silicone polymers, enhancing their thermal stability and mechanical properties.

- Catalysts : The compound can be utilized as a catalyst or catalyst precursor in polymerization reactions, contributing to the development of new materials with tailored properties .

Case Study 1: Synthesis of Rosuvastatin Intermediates

A study demonstrated the utility of Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate in synthesizing intermediates for rosuvastatin. The reaction conditions optimized the yield and purity of the desired product, showcasing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Polymer Development

Research on silicone polymers incorporated with this compound highlighted improvements in tensile strength and thermal resistance. The modifications facilitated by the silyloxy group resulted in materials suitable for high-performance applications such as automotive and aerospace industries .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

TBDMS Protection : The TBDMS group in the target compound and pyridine derivatives (e.g., ) improves stability against nucleophilic attack but may reduce solubility in polar solvents compared to unprotected analogs.

Phosphoranylidene vs. Pyrimidine : The triphenylphosphoranylidene group enables olefination reactions critical in statin synthesis , whereas pyrimidine-containing analogs (e.g., ) are tailored for nucleophilic substitutions in antihypertensive agents.

Ester Functionality: Methyl esters in the target compound and cyclopentyl hexanoate derivatives enhance reactivity in esterification or transesterification steps, though cyclopentyl derivatives exhibit higher hydrophobicity (XlogP = 4 vs. 3.5 for the target compound) .

Table 2: Reaction Conditions and Yields

Key Observations :

- The target compound’s triphenylphosphoranylidene group facilitates high-yield aldol condensations under mild reflux conditions, outperforming pyrimidine derivatives in analogous reactions .

- Suzuki couplings in pyrrolidine-pyridine analogs achieve higher yields but require transition-metal catalysts, increasing complexity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- The target compound’s lower rotatable bond count (6 vs. 15 in cyclopentyl hexanoate) enhances conformational stability, critical for crystallinity in purification .

- Higher polar surface area in cyclopentyl hexanoate derivatives correlates with reduced membrane permeability, limiting their utility in drug delivery compared to the target compound .

Preparation Methods

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is central to forming the α,β-unsaturated ketone moiety. A representative protocol involves:

-

Reactants : 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde and the phosphorane intermediate.

Example :

A solution of 100 g pyrimidine carbaldehyde and 228 g phosphorane in toluene (1.5 L) refluxed for 30 hours yielded 100% crude product, purified via cyclohexane recrystallization.

Phosphorane Intermediate Synthesis

The phosphorane precursor is synthesized through sequential steps:

Silyl Protection of Hydroxyl Group

Phosphorus Ylide Formation

Optimized Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Toluene | 110 | 24 | 100 | 88 | |

| Acetonitrile | 84 | 12 | 100 | 95 | |

| Cyclohexane | 80–85 | 48–60 | 92 | 91.4 |

Key Findings :

Catalytic Additives

-

N-Butylammonium Bromide : Increases yield to 92% in toluene/acetonitrile mixtures by stabilizing the ylide intermediate.

-

Magnesium Chloride : Post-reaction addition in toluene removes triphenylphosphine oxide byproducts.

Stereochemical Control

Chiral Anhydride Approach

Asymmetric Reduction

Purification and Stability

Crystallization Techniques

-

Solvent Systems :

Industrial-Scale Adaptations

Continuous Flow Synthesis

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate, and how can its stereochemical integrity be preserved?

- Methodology :

- Step 1 : Protect the hydroxyl group at the 3R position using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., DMF, imidazole) to form the silyl ether .

- Step 2 : Introduce the 5-oxo group via controlled oxidation of a secondary alcohol using Dess-Martin periodinane or Swern oxidation to avoid over-oxidation .

- Step 3 : Install the triphenylphosphoranylidene moiety via a Horner-Wadsworth-Emmons reaction, ensuring strict temperature control (0–5°C) to prevent racemization .

- Characterization : Use -NMR to confirm retention of the 3R configuration (e.g., coupling constants for vicinal protons) and -NMR to verify phosphoranylidene incorporation .

Q. How can researchers confirm the purity and structural identity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR Spectroscopy :

- -NMR: Look for the TBS-protected proton (~1.0 ppm for tert-butyl group) and the α-proton to the ketone (~2.5–3.0 ppm) .

- -NMR: Confirm the carbonyl carbon at ~205–210 ppm and the silyl ether carbon at ~20–25 ppm .

- IR Spectroscopy : Identify the ketone (C=O stretch at ~1700 cm) and silyl ether (Si-O-C stretch at ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula with <2 ppm error .

Q. What are the primary applications of this compound in organic synthesis?

- Role in Reactions :

- Wittig-Type Reactions : The triphenylphosphoranylidene group enables olefination of aldehydes, forming α,β-unsaturated esters with controlled stereochemistry .

- Chiral Building Block : The TBS group protects the 3R hydroxyl during multi-step syntheses of natural products (e.g., polyketides, terpenes) .

- Mechanistic Probes : Used to study steric effects in transition-metal-catalyzed reactions due to its bulky phosphoranylidene moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in -NMR data for the phosphoranylidene moiety under varying solvent conditions?

- Troubleshooting Approach :

- Solvent Polarity Effects : Compare spectra in CDCl vs. DMSO-d. In polar solvents, the phosphoranylidene group may exhibit splitting due to hindered rotation .

- Dynamic NMR (DNMR) : Perform variable-temperature -NMR to observe coalescence temperatures for rotamers, confirming conformational flexibility .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to model chemical shifts and correlate with experimental data .

Q. What experimental design strategies optimize the yield of the Horner-Wadsworth-Emmons reaction step?

- Design of Experiments (DoE) :

- Key Factors : Base (e.g., NaH vs. KHMDS), solvent (THF vs. DCM), temperature (−10°C vs. 25°C), and stoichiometry (1.2–2.0 equiv. aldehyde).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between factors .

- Example Optimization :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents β-elimination |

| KHMDS (2.0 equiv.) | 85–90% yield | Enhances enolate formation |

| THF as solvent | 15–20% improvement vs. DCM | Reduces side reactions |

Q. How does the tert-butyldimethylsilyl group influence the compound’s reactivity in aqueous vs. anhydrous conditions?

- Mechanistic Insights :

- Hydrolysis Sensitivity : The TBS group is stable in neutral/acidic conditions but hydrolyzes rapidly in basic aqueous media (e.g., TBAF in THF) .

- Solvent Compatibility : Use anhydrous DCM or THF for reactions involving Lewis acids (e.g., TiCl) to prevent desilylation .

- Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (3–10) to design pH-stable derivatives .

Q. What strategies mitigate racemization during the introduction of the phosphoranylidene group?

- Advanced Synthesis Tactics :

- Low-Temperature Conditions : Conduct reactions at −78°C using cryogenic baths (dry ice/acetone) to slow down racemization .

- Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., BINOL) to stabilize transition states .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and abort if enantiomeric excess (ee) drops below 95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.